2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
CAS No. |
895647-11-7 |
|---|---|
Molecular Formula |
C24H17F3N4O5 |
Molecular Weight |
498.418 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H17F3N4O5/c25-24(26,27)16-5-1-2-6-17(16)29-20(32)12-30-21-15(4-3-9-28-21)22(33)31(23(30)34)11-14-7-8-18-19(10-14)36-13-35-18/h1-10H,11-13H2,(H,29,32) |
InChI Key |
OPTQSBNFJSELNZ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide represents a unique structural entity within the realm of pyrido[2,3-d]pyrimidine derivatives. Its biological activity has garnered attention due to its potential therapeutic applications in various fields, including oncology and metabolic disorders.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that incorporates multiple functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and stability, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H17ClF3N3O6 |
| Molecular Weight | 561.84 g/mol |
| IUPAC Name | This compound |
| CAS Number | 892433-16-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit certain enzyme activities by binding to active sites or modulating receptor functions as an agonist or antagonist. This modulation can lead to significant changes in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: Potentially inhibits glycogen synthase (GYS1) activity, impacting glycogen synthesis and insulin regulation .
- Regulation of Protein Synthesis: Affects initiation factors involved in protein synthesis, influencing cellular metabolism .
- Signal Transduction Modulation: Interacts with Wnt signaling pathways and influences the phosphorylation of key proteins involved in cell cycle regulation and apoptosis .
Biological Activity and Therapeutic Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antitumor Activity: Similar pyrido[2,3-d]pyrimidine derivatives have shown promise as tyrosine kinase inhibitors, which are crucial in cancer treatment. The structural features of this compound may enhance its selectivity for cancer-related pathways .
- Metabolic Regulation: The ability to regulate insulin signaling pathways positions this compound as a potential treatment for metabolic disorders such as diabetes .
- Neuroprotection: Preliminary studies suggest that compounds with similar structures may protect against neurodegenerative conditions by modulating apoptotic pathways .
Case Studies and Research Findings
A review of existing literature highlights several studies that have explored the biological activity of similar compounds:
- Study on Tyrosine Kinase Inhibition: A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines could selectively inhibit BCR kinase in B lymphoid malignancies, suggesting potential applications in treating certain cancers .
- Insulin Sensitivity Regulation: Research indicated that compounds affecting GSK3B activity could improve insulin sensitivity in skeletal muscle cells, thereby offering therapeutic avenues for type 2 diabetes management .
Comparison with Similar Compounds
Key Observations :
- The benzodioxolemethyl group in the target compound may confer greater metabolic stability compared to fluorobenzyl groups in analogue 28, as benzodioxoles are less prone to oxidative metabolism .
- The pyrido[2,3-d]pyrimidinone core distinguishes the target from pyrrolo-pyrimidine () and pyrido[4,3-d]pyrimidinone () derivatives, affecting π-π stacking and hydrogen-bonding interactions with targets .
Key Observations :
- The target compound likely follows a similar alkylation protocol as compound 28 (), but substitutes 2-fluorobenzyl iodide with benzodioxolemethyl iodide .
- highlights milder conditions (room temperature) for benzofuran derivatives, suggesting higher reactivity of benzodioxolemethyl groups may necessitate elevated temperatures .
Computational and Bioactivity Comparisons
Chemical Similarity Metrics
- Tanimoto Coefficient: Analogue 28 () shares ~60–70% similarity with the target compound using MACCS fingerprints, driven by the common pyrimidinone core .
- Dice Index: The trifluoromethylphenyl group reduces similarity (<50%) with acetylaminophenyl derivatives (e.g., compound 28) due to electronic and steric differences .
Molecular Docking and QSAR
- Chemical Space Docking () prioritizes the target compound over analogues with fluorobenzyl groups due to enhanced hydrophobic interactions from the benzodioxolemethyl moiety.
- QSAR Models predict improved kinase inhibition (e.g., MEK, ROCK1) compared to compound 28, attributed to the electron-withdrawing trifluoromethyl group enhancing target affinity .
Bioactivity Clustering
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
The synthesis involves multi-step protocols requiring precise control of reaction conditions. Key steps include:
- Temperature and pH control : Critical for cyclization of the pyrido-pyrimidine core (60–80°C, pH 6–8) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography or preparative HPLC is used to isolate the final product (>95% purity) . Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. Which analytical techniques are essential for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzodioxole methylene at δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 485.12) .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) in the pyrimidine core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
SAR studies should focus on:
- Core modifications : Substituting the pyrido-pyrimidine core with thieno-pyrimidine alters bioactivity (e.g., anticancer vs. antiviral) .
- Substituent effects : Fluorinated or chlorinated aryl groups (e.g., 2-trifluoromethylphenyl) enhance target binding affinity .
- Bioisosteric replacements : Replacing the acetamide linker with sulfonamide groups may improve metabolic stability . Computational docking (e.g., AutoDock Vina) can prioritize analogs for synthesis .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., anticancer activity in µM vs. nM ranges) can arise from:
- Assay variability : Validate using orthogonal assays (e.g., MTT vs. ATP-based viability tests) .
- Cellular context : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects .
- Purity verification : Ensure compounds are ≥98% pure via HPLC to exclude confounding impurities .
Q. What mechanistic hypotheses explain its interaction with biological targets?
Preliminary studies suggest:
- Enzyme inhibition : The pyrido-pyrimidine core mimics ATP-binding pockets in kinases (e.g., EGFR, VEGFR2) .
- Receptor antagonism : The trifluoromethylphenyl group may bind to allosteric sites of GPCRs .
- DNA intercalation : The planar benzodioxole moiety facilitates stacking with DNA base pairs . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics .
Methodological Challenges
Q. How can computational modeling enhance the design of derivatives?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time (e.g., stability of kinase-inhibitor complexes) .
- ADMET prediction : Tools like SwissADME assess permeability and cytochrome P450 interactions .
Q. What strategies mitigate instability during in vitro assays?
- pH buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the acetamide group .
- Light protection : Shield benzodioxole-containing compounds from UV light to avoid photodegradation .
- Cryopreservation : Store stock solutions in DMSO at –80°C to limit oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
